2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is a complex heterocyclic compound that combines the structural features of thiophene, furan, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the thiophene ring, followed by the construction of the furoindole framework through cyclization reactions. Key steps may include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Construction of Furoindole Framework: This step may involve cyclization reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Indole Derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone, and various synthetic indole derivatives with antiviral, anticancer, and antimicrobial activities.
Uniqueness
2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole is unique due to its combination of thiophene, furan, and indole rings, which imparts distinct electronic and structural properties
Properties
CAS No. |
61111-99-7 |
---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethenyl)-4H-furo[3,2-b]indole |
InChI |
InChI=1S/C16H11NOS/c1-2-6-14-13(5-1)16-15(17-14)10-11(18-16)7-8-12-4-3-9-19-12/h1-10,17H |
InChI Key |
MJWOHSMMENQEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.